N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole ring and an oxazolidinone moiety
Mechanism of Action
Oxazolidine derivatives
The compound contains an oxazolidine ring, which is a five-membered heterocyclic ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . Oxazolidine derivatives have been found in many biologically active compounds, some of which are highly active against certain types of tumors . They are also used as moisture scavengers in polyurethane and other systems .
Benzothiazole derivatives
The compound also contains a benzothiazole moiety. Benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Pharmacokinetics
For example, oxazolidines are prone to hydrolysis, which could affect the compound’s stability and metabolism .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, the hydrolysis of oxazolidine rings is catalyzed by acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the oxazolidinone ring through the condensation of amino alcohols with aldehydes or ketones . The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate: Shares the oxazolidinone ring but differs in the rest of the structure.
(S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate: Another compound with a similar oxazolidinone moiety.
Uniqueness
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of the benzothiazole and oxazolidinone rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17-10-26-19(25)22(17)9-15(12-4-2-1-3-5-12)21-18(24)13-6-7-14-16(8-13)27-11-20-14/h1-8,11,15H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVVYRBMSGDRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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